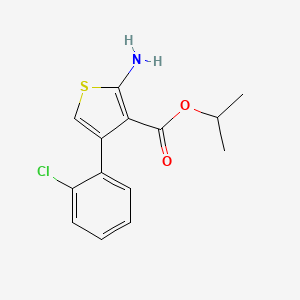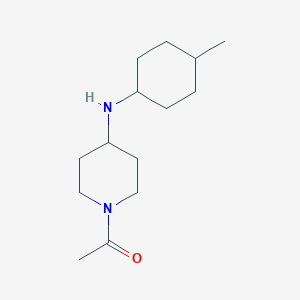![molecular formula C8H8ClN B3022084 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 54664-55-0](/img/structure/B3022084.png)
4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Overview
Description
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is an organic compound with the molecular formula C₈H₈ClN. It is a member of the cyclopenta[b]pyridine family, characterized by a fused bicyclic structure containing a pyridine ring and a cyclopentane ring.
Mechanism of Action
Mode of Action
It’s known that the compound undergoes a series of reactions, including intramolecular cyclotransamination . This process leads to the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .
Biochemical Pathways
The compound is known to be involved in multicomponent condensation reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound is known to be a solid or liquid at room temperature , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
Derivatives of the compound have been found to exhibit a wide spectrum of biological activity . These activities include hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase FGFR1 .
Action Environment
The action of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine can be influenced by various environmental factors. For instance, the compound’s inhibition efficiency has been found to be superior in the presence of 1.0 mM CAPD-1 . This suggests that the compound’s action, efficacy, and stability could be influenced by the concentration of other compounds in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves the chlorination of 6,7-dihydro-5H-cyclopenta[b]pyridine. One common method includes the use of phosphoryl chloride (POCl₃) as a chlorinating agent. The reaction is carried out at elevated temperatures, around 120°C, for several hours. The product is then isolated through extraction and purification processes .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like manganese dioxide (MnO₂) or tert-butyl hydroperoxide (t-BuOOH).
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium ethoxide or sodium methoxide in an alcohol solvent are commonly used.
Oxidation Reactions: Oxidizing agents like MnO₂ or t-BuOOH in the presence of a catalyst such as manganese triflate (Mn(OTf)₂) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted cyclopenta[b]pyridine derivatives.
Oxidation Reactions: Products include cyclopenta[b]pyridin-5-one analogues.
Scientific Research Applications
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Catalysis: It can be used as a catalyst or a ligand in various organic reactions.
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Lacks the chlorine substituent, leading to different reactivity and applications.
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol:
Uniqueness: 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDLNAWHTASKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480303 | |
| Record name | 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54664-55-0 | |
| Record name | 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Azaspiro[4.5]decan-8-ol](/img/structure/B3022003.png)
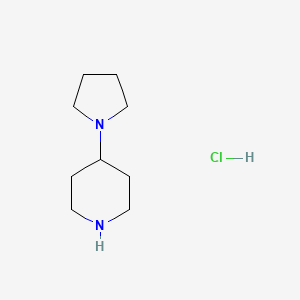
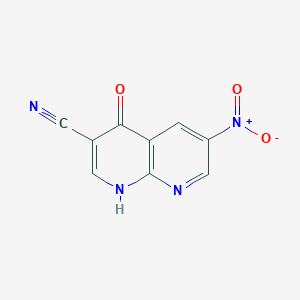
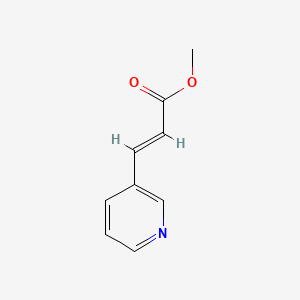
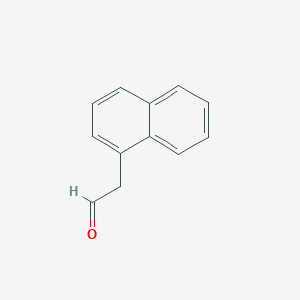

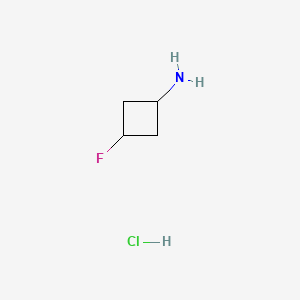

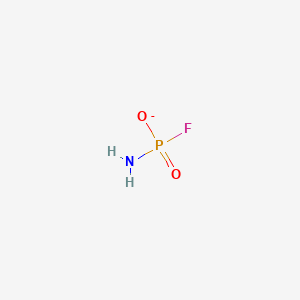
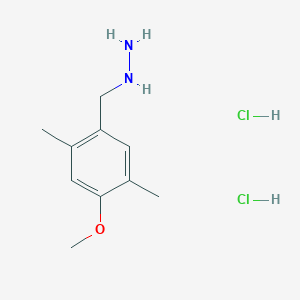
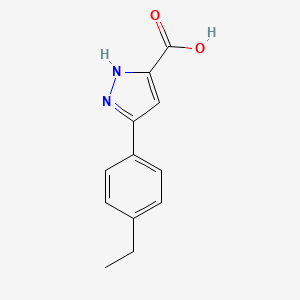
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B3022020.png)
